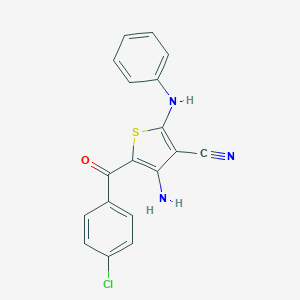

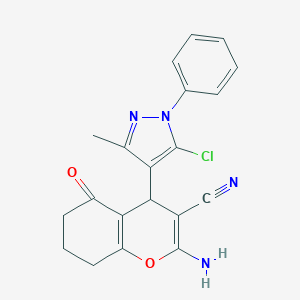

4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile, also known as ACT, is an aromatic heterocyclic compound that is used for a variety of scientific applications. It is a nitrogen-containing heterocycle that is formed by the condensation of aniline and 4-chlorobenzoyl chloride. This compound has been studied extensively for its potential applications in the field of medicinal chemistry and pharmacology.

Scientific Research Applications

Chemical Synthesis and Structural Properties

Research on related compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, underlines the importance of novel synthetic routes and structural characterizations in developing compounds with potential applications in material science and pharmacology. These studies often explore the interactions and reactivities of various substituents, offering insights into designing more effective and targeted compounds (Issac & Tierney, 1996).

Reactivity and Pharmacological Applications

The synthesis and reactivity of amino-1,2,4-triazoles as raw materials for the fine organic synthesis industry highlight their widespread use in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Such research underscores the diverse applications of nitrogen-containing heterocycles in various industries, suggesting potential areas where compounds like 4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile could find relevance (Nazarov et al., 2021).

Biological and Pharmacological Effects

Investigations into the pharmacological effects of chlorogenic acid and its role in lipid and glucose metabolism regulation reveal the broader significance of chemical compounds in treating metabolic disorders. Such studies contribute to understanding how structurally complex compounds can influence biological pathways and disease treatment strategies (Naveed et al., 2018).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds using advanced oxidation processes addresses environmental concerns related to amino and azo compounds' persistence. This research area is crucial for developing new methods to remove or detoxify nitrogen-containing compounds from water and soil, potentially overlapping with the environmental applications of compounds like 4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile (Bhat & Gogate, 2021).

properties

IUPAC Name |

4-amino-2-anilino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS/c19-12-8-6-11(7-9-12)16(23)17-15(21)14(10-20)18(24-17)22-13-4-2-1-3-5-13/h1-9,22H,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCYYJHAGYCVNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

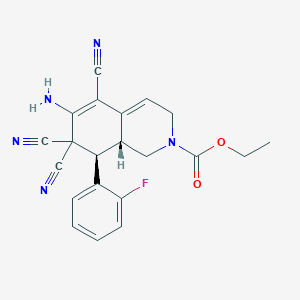

![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433250.png)

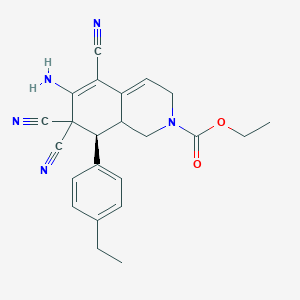

![1-acetyl-2-(2,3-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433251.png)

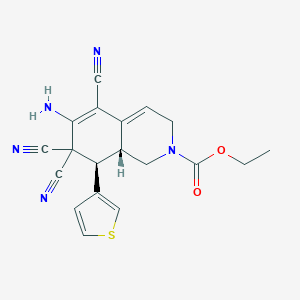

![6-Amino-3-methyl-1-(4-methylphenyl)-4-thien-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433261.png)

![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B433267.png)